Acridinium, 9,10-dimethyl- Acridinium, 9,10-dimethyl-
Brand Name: Vulcanchem
CAS No.: 34605-08-8
VCID: VC20656245
InChI: InChI=1S/C15H14N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h3-10H,1-2H3/q+1
SMILES:
Molecular Formula: C15H14N+
Molecular Weight: 208.28 g/mol

Acridinium, 9,10-dimethyl-

CAS No.: 34605-08-8

Cat. No.: VC20656245

Molecular Formula: C15H14N+

Molecular Weight: 208.28 g/mol

* For research use only. Not for human or veterinary use.

Acridinium, 9,10-dimethyl- - 34605-08-8

Specification

CAS No. 34605-08-8
Molecular Formula C15H14N+
Molecular Weight 208.28 g/mol
IUPAC Name 9,10-dimethylacridin-10-ium
Standard InChI InChI=1S/C15H14N/c1-11-12-7-3-5-9-14(12)16(2)15-10-6-4-8-13(11)15/h3-10H,1-2H3/q+1
Standard InChI Key XGQUWOQWKDIOBV-UHFFFAOYSA-N
Canonical SMILES CC1=C2C=CC=CC2=[N+](C3=CC=CC=C13)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Acridinium, 9,10-dimethyl- features a tricyclic framework comprising two benzene rings fused to a central pyridine ring. The planar geometry of this system facilitates π-π interactions, which are critical for its photochemical activity. The methyl groups at positions 9 and 10 introduce steric effects that influence both stability and reactivity. X-ray crystallography and computational studies confirm that the methyl substituents at C-9 and C-10 adopt a peri arrangement, leading to steric interactions with adjacent hydrogen atoms (H1 and H8) . These interactions destabilize the cation, enhancing its susceptibility to nucleophilic attack.

Table 1: Key Structural Parameters

PropertyValueSource
Molecular formulaC15H15N\text{C}_{15}\text{H}_{15}\text{N}
Molecular weight (g/mol)209.2863
CAS Registry Number6267-02-3
IUPAC Name9,10-Dihydro-9,9-dimethylacridine

Synthesis and Purification

Synthetic Routes

The most efficient synthesis of acridinium, 9,10-dimethyl- involves the alkylation of 9-methylacridine with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, yielding the quaternary ammonium salt with a reported purity of 99.9% after reverse-phase high-performance liquid chromatography (RP-HPLC) . Alternative methods include the use of dimethyl sulfate as an alkylating agent, though this approach requires stringent temperature control to prevent side reactions.

9-Methylacridine+CH3IBaseAcridinium, 9,10-dimethyl-+I\text{9-Methylacridine} + \text{CH}_3\text{I} \xrightarrow{\text{Base}} \text{Acridinium, 9,10-dimethyl-} + \text{I}^-

The reaction typically achieves a yield of 71% after purification, with residual solvents removed via vacuum distillation.

Table 2: Comparison of Synthetic Methods

Alkylating AgentBaseYield (%)Purity (%)
Methyl iodideK2_2CO3_37199.9
Dimethyl sulfateNaOH6598.5

Chemical Reactivity and Pseudobase Formation

Hydroxide Ion Attack

In aqueous alkaline solutions (pH 9–13), acridinium, 9,10-dimethyl- undergoes pseudobase formation via hydroxide ion attack at the C10 position. Kinetic studies reveal that the rate constant for pseudobase formation (kOHk_{\text{OH}}) follows the order:

H > primary alkyl > secondary alkyl > aryl\text{H > primary alkyl > secondary alkyl > aryl}

For instance, the 9-isopropyl-substituted derivative exhibits enhanced pseudobase stability due to reduced solvation effects, whereas aryl substituents at C-9 increase reactivity by 30-fold compared to triphenylmethyl carbocations .

Decomposition Kinetics

The decomposition rate constant (k2k_2) for pseudobases varies unpredictably but generally adheres to:

H > primary alkyl > aryl > secondary alkyl\text{H > primary alkyl > aryl > secondary alkyl}

This behavior stems from competing effects: steric destabilization of the cation and solvation differences in the pseudobase .

Photophysical Properties and Chemiluminescence

Mechanism of Light Emission

Acridinium, 9,10-dimethyl- derivatives, such as 9-cyano-10-methylacridinium (9-CMA+^+), exhibit intense chemiluminescence (CL) in the presence of biological thiols (e.g., glutathione) under alkaline conditions. The mechanism involves:

  • Generation of Hydroperoxide Anions: Thiols reduce molecular oxygen to OOH\text{OOH}^-, which oxidizes 9-CMA+^+ .

  • Formation of Excited State: The reaction produces electronically excited 10-methyl-acridan-9-one, which emits light (λmax=430nm\lambda_{\text{max}} = 430 \, \text{nm}) upon returning to the ground state .

9-CMA++OOHExcited State10-Methyl-acridan-9-one+hν\text{9-CMA}^+ + \text{OOH}^- \rightarrow \text{Excited State} \rightarrow \text{10-Methyl-acridan-9-one} + h\nu

Analytical Applications

This CL system enables the quantification of thiol-containing compounds with detection limits as low as 0.19 μM, outperforming traditional probes like Lucigenin by a factor of 5 .

Table 3: Detection Limits for Selected Thiols

AnalyteLinear Range (μM)LOD (μM)
N-Acetyl-l-cysteine0.2–2.00.19
Glutathione0.3–2.00.22
Acetylthiocholine chloride0.5–2.00.35

Derivatives and Salts

Halide and Perchlorate Salts

Acridinium, 9,10-dimethyl- forms stable salts with counterions such as iodide (C15H14IN\text{C}_{15}\text{H}_{14}\text{IN}, MW 335.18) and perchlorate (C15H14ClNO4\text{C}_{15}\text{H}_{14}\text{ClNO}_4, MW 335.73) . These salts exhibit improved solubility in polar solvents, making them suitable for electrochemical studies.

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